Superior Sensitivity vs. p-Nitroanilide Substrates
In direct comparative studies, N-glutaryl-L-phenylalanine 2-naphthylamide (GPNA) demonstrates significantly higher sensitivity for chymotrypsin detection than the widely used p-nitroanilide analog, N-glutaryl-L-phenylalanine p-nitroanilide (GPANA). The naphthylamide substrate enables quantification of less than 10 μg of chymotrypsin per milliliter, a detection threshold that surpasses the performance of the corresponding p-nitroanilide substrate [1]. This enhanced sensitivity is attributed to the superior molar absorptivity of the azo dye product formed after diazotization of the released 2-naphthylamine compared to the direct detection of p-nitroaniline [2].
| Evidence Dimension | Lower Limit of Detection (LLOD) for Chymotrypsin |
|---|---|
| Target Compound Data | < 10 μg/mL |
| Comparator Or Baseline | N-glutaryl-L-phenylalanine p-nitroanilide (GPANA) |
| Quantified Difference | GPNA is more sensitive; GPANA's LLOD is higher (exact value not specified in source, but noted as less sensitive) |
| Conditions | Chymotrypsin assay using modified Bratton-Marshall procedure for naphthylamide detection vs. direct colorimetric detection of p-nitroaniline at 405 nm [2]. |
Why This Matters
Higher sensitivity directly translates to reduced enzyme consumption per assay, lower sample volume requirements, and the ability to detect low-abundance protease activity in precious biological samples, improving cost-efficiency and experimental throughput.
- [1] DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320. View Source
- [2] Blackwood, C. E., Erlanger, B. F., & Mandl, I. (1965). A new test for the quantitative determination of chymotrypsin, chymotrypsin-like enzymes and their inhibitors. Analytical Biochemistry, 12(1), 128-136. View Source
